2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
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Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds with sulfanyl-, sulfinyl-, and sulfonyl-substituted groups has been explored for their potential applications in chemiluminescence and as intermediates for further chemical reactions. These compounds exhibit unique thermal stability and chemiluminescence properties under base-induced decomposition, offering insights into their potential applications in scientific research and industrial processes (Watanabe et al., 2010).
Antimicrobial Studies
Novel compounds synthesized with sulfonyl and sulfanyl groups have been evaluated for their antimicrobial activities. For instance, a series of compounds, including those with 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones, demonstrated significant antibacterial activity, highlighting their potential as antimicrobial agents (Patil et al., 2010).
Enzyme Inhibition
Research into the inhibition of human heart chymase by 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives has shown that specific molecular modifications can enhance inhibitory activity, offering a pathway to the development of novel therapeutic agents for cardiovascular diseases (Niwata et al., 1997).
COX-2 Inhibitory Activity
Studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles have been conducted to validate a modified pharmacophore. These studies have led to the identification of compounds with potent COX-2 inhibitory potency, suggesting their potential use in the development of anti-inflammatory drugs (Singh et al., 2005).
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-14-4-5-15(2)16(12-14)13-25-19-20-10-11-21(19)26(22,23)18-8-6-17(24-3)7-9-18/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMILAVZOXIVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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